Cas no 305859-41-0 (N-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzamide)
![N-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzamide structure](https://www.kuujia.com/scimg/cas/305859-41-0x500.png)
N-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzamide Chemical and Physical Properties
Names and Identifiers
-
- 305859-41-0
- N-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzamide
-
- Inchi: 1S/C20H21N3O4/c24-19(16-4-2-1-3-5-16)21-20(25)23-10-8-22(9-11-23)13-15-6-7-17-18(12-15)27-14-26-17/h1-7,12H,8-11,13-14H2,(H,21,24,25)
- InChI Key: VXJVHNSOWNKQHD-UHFFFAOYSA-N
- SMILES: O1COC2=CC=C(C=C12)CN1CCN(C(NC(C2C=CC=CC=2)=O)=O)CC1
Computed Properties
- Exact Mass: 367.15320616g/mol
- Monoisotopic Mass: 367.15320616g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 529
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 71.1Ų
N-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0202O0-10mg |
N-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzamide |
305859-41-0 | 95% | 10mg |
$152.00 | 2024-05-06 |
N-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzamide Related Literature
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
Additional information on N-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzamide
Introduction to N-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzamide (CAS No. 305859-41-0)
N-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by its CAS number 305859-41-0, belongs to a class of molecules that exhibit promising properties for further exploration in medicinal chemistry. The presence of a piperazine moiety and a benzamide group, combined with an aromatic ring substituted with a 2H-1,3-benzodioxolylmethyl group, makes this molecule a subject of intense interest for researchers seeking novel therapeutic agents.
The chemical structure of N-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzamide can be described as a conjugated system featuring multiple aromatic and heterocyclic rings. The benzodioxolylmethyl group, also known as an oxygenated methoxy-substituted benzene ring, contributes to the compound's overall stability and reactivity. This structural feature is particularly noteworthy in the context of drug design, as it can influence both the pharmacokinetic and pharmacodynamic properties of the molecule.
In recent years, there has been a growing interest in the development of new compounds that target central nervous system (CNS) disorders. The piperazine moiety in N-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzamide is known to interact with various neurotransmitter receptors, making it a valuable scaffold for designing potential therapeutic agents. Specifically, piperazine derivatives have been explored for their potential in treating conditions such as depression, anxiety, and schizophrenia. The benzamide group further enhances the compound's pharmacological profile by contributing to its solubility and bioavailability.
One of the most compelling aspects of N-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzamide is its potential application in the treatment of neurological disorders. Current research suggests that this compound may interact with serotonin and dopamine receptors in the brain, which are key targets for medications used to manage conditions like depression and Parkinson's disease. The unique combination of structural elements in this molecule allows it to modulate these receptors in a way that could lead to novel therapeutic effects.
The synthesis of N-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzamide involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the benzodioxolylmethyl group, which is then coupled with piperazine to form the intermediate 4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine. This intermediate is subsequently carbamoylated using benzoyl chloride to yield the final product. Each step in this synthesis must be meticulously controlled to avoid side reactions and impurities that could affect the compound's efficacy.
Evaluation of N-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzamide has been conducted through both in vitro and in vivo studies. In vitro experiments have shown that this compound exhibits significant binding affinity for serotonin and dopamine receptors, suggesting its potential as a lead compound for drug development. In vivo studies have further supported these findings by demonstrating its ability to modulate neurotransmitter activity in animal models. These results are particularly exciting given the challenges faced in developing new treatments for CNS disorders.
The pharmacokinetic properties of N-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzamide are also an area of active research. Studies have indicated that this compound has a reasonable bioavailability and moderate metabolic stability, which are critical factors for any potential therapeutic agent. Additionally, preliminary toxicity studies have shown that it exhibits low toxicity at relevant doses, further supporting its potential as a viable candidate for clinical development.
The future directions for research on N-[4-(2H-1,3-Benzodioxol-5-ylylmethyl)piperazine carbonyl]benzamide include optimizing its chemical structure for improved pharmacological activity and reducing any potential side effects. Researchers are also exploring ways to enhance its solubility and bioavailability through structural modifications. Furthermore, Investigating its mechanism of action at the molecular level will provide valuable insights into how it interacts with target receptors and could inform the development of related compounds.
In conclusion, N-[4-(2H - 1 , 3 - Benzodioxol - 5 - ylmethyl ) Piperazine - 1 - carbamoyl ] benzamide ( CAS No . 305859 - 41 - 0 ) is a promising compound with significant potential in the treatment of central nervous system disorders . Its unique chemical structure , combined with its favorable pharmacological properties , makes it an attractive candidate for further development . As research continues , it is likely that this compound will play an important role in the discovery of new therapies for neurological conditions .
305859-41-0 (N-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzamide) Related Products
- 132418-68-9(2-Propenoic acid, 3-(1-methyl-1H-indol-2-yl)-, (2E)-)
- 941994-21-4(5-chloro-4-methyl-2-4-(1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole)
- 507484-47-1(Propanedinitrile, (6-bromo-2,3-dihydro-3-oxo-1H-inden-1-ylidene)-)
- 2228133-02-4(2-Amino-2-[1-(pyrazin-2-yl)cyclopropyl]acetic acid)
- 2097947-98-1(8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride)
- 1261670-32-9(2'-Bromo-2,6'-dichloropropiophenone)
- 1804492-02-1(2-Chloro-4-(difluoromethyl)-5-iodopyridine-3-acetic acid)
- 2171938-77-3(2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperazin-1-yl}acetic acid)
- 1251691-27-6(N-[(4-chlorophenyl)methyl]-2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide)
- 2624108-58-1((1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride)



